Cas no 38537-53-0 (2-Nitrobiphenyl-d9)

2-Nitrobiphenyl-d9 structure
2-Nitrobiphenyl-d9 structure
Product Name:2-Nitrobiphenyl-d9
CAS No:38537-53-0
MF:C12H9NO2
MW:199.205363035202
CID:304699
PubChem ID:6829
Update Time:2025-09-21

2-Nitrobiphenyl-d9 Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl-2,2',3,3',4,4',5,5',6-d9,6'-nitro- (9CI)
    • 2-Nitrobiphenyl 10 microg/mL in Cyclohexane
    • 2-Nitro-1,1'-biphenyl #
    • InChI=1/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9
    • 2-Nitrobiphenyl
    • UNII-8R1N47E4DT
    • o-Nitrodiphenyl
    • NS00039111
    • CP 368
    • O-NITROBIPHENYL [MI]
    • 1,1'-Biphenyl, 2-nitro-
    • 2-NITRODIPHENYL-D9
    • EINECS 201-646-8
    • AC-19053
    • FT-0613189
    • Biphenyl, 2-nitro-
    • WLN: WNR BR
    • N0194
    • FT-0672777
    • NSC 5532
    • 2-Nitro-1,1'-biphenyl
    • AS-46652
    • CCRIS 962
    • o-Nitrophenyl benzene
    • 86-00-0
    • 2-Phenylnitrobenzene
    • 2-Nitrodiphenyl
    • 38537-53-0
    • DTXCID505746
    • MFCD00007126
    • A841525
    • 8R1N47E4DT
    • ONB
    • mononitrobiphenyl
    • NSC5532
    • CHEMBL1391678
    • dibutyl 5,5,5-trichloropentyl phosphate;2-NITRO-BIPHENYL
    • NCGC00091631-02
    • NSC-5532
    • AKOS015833476
    • O-NITROBIPHENYL
    • Q27270916
    • NCGC00091631-01
    • Tox21_200759
    • 1-nitro-2-phenylbenzene
    • 2-NITRO-BIPHENYL
    • 2'-Nitrobiphenyl
    • AI3-02563
    • CAS-86-00-0
    • NCGC00258313-01
    • SCHEMBL44392
    • CX1295
    • W-104071
    • BCP19356
    • DTXSID9025746
    • 2-Nitrobiphenyl-d9
    • Inchi: 1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
    • InChI Key: YOJKKXRJMXIKSR-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC=CC=1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 199.063328530g/mol
  • Monoisotopic Mass: 199.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 45.8Ų

2-Nitrobiphenyl-d9 Pricemore >>

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